4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide
Description
The compound 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide features a benzamide core substituted with a diethylamino group at the para position and a sulfamoyl-linked 4-methylpyrimidinyl moiety on the adjacent phenyl ring.
Properties
IUPAC Name |
4-(diethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27(5-2)19-10-6-17(7-11-19)21(28)25-18-8-12-20(13-9-18)31(29,30)26-22-23-15-14-16(3)24-22/h6-15H,4-5H2,1-3H3,(H,25,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKQFUOCRTDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with diethylamine under suitable conditions to introduce the diethylamino group.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylpyrimidin-2-yl sulfonyl chloride, under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or palladium on carbon for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide exhibit significant anticancer properties. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
-
Mechanism of Action :
- The compound is believed to inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Studies have shown that it can interfere with signaling pathways critical for tumor growth, such as the PI3K/Akt pathway.
- Case Studies :
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria. Research has shown that it can inhibit bacterial growth by disrupting cellular processes.
-
Mechanism of Action :
- The sulfamoyl group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division.
- Case Studies :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for its application in therapy.
- Absorption and Distribution : The compound has favorable solubility characteristics, which may enhance its bioavailability.
- Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity Profile : Toxicological assessments are necessary to evaluate the safety margins for therapeutic use. Early findings suggest low toxicity in mammalian models .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer Agent | Inhibits proliferation of cancer cells; induces apoptosis |
| Antimicrobial Agent | Disrupts bacterial folate synthesis; effective against Gram-positive bacteria |
| Potential Drug Development | Useful in designing new therapeutics for cancer and infectious diseases |
Mechanism of Action
The mechanism by which 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzamide ring, sulfamoyl-linked heterocycles, and amino groups. The following table summarizes critical comparisons:
Key Observations:
- Thermal Stability: Higher melting points (e.g., 270–272°C for the nitro analog in ) correlate with polar substituents like nitro groups, whereas diethylamino or alkyl groups may lower melting points due to reduced crystallinity .
- Spectral Signatures : IR spectra of analogs (e.g., compound 7 and 16 ) show N-H stretching at ~3460 cm⁻¹, consistent with sulfonamide and benzamide functionalities .
Biological Activity
4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound can be represented by the following IUPAC name:
Synthesis Overview
The synthesis typically involves multi-step organic reactions, including the coupling of diethylamino and sulfamoyl groups onto a phenyl-benzamide framework. Key steps include:
- Formation of the Sulfonamide Linkage : The reaction between a sulfonamide derivative and the amine precursor.
- Coupling with Pyrimidine Derivatives : Utilizing controlled conditions to ensure high yield and purity.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key pathways involved in cellular proliferation and survival, making it a candidate for therapeutic applications in cancer and other diseases.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various targets:
- Heparanase Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against heparanase, an enzyme implicated in cancer metastasis .
- Antiviral Activity : Some derivatives have been tested for antiviral properties, showing effectiveness against enteroviruses in vitro .
In Vivo Studies
Animal studies have indicated that certain derivatives can lead to significant tumor regression in mouse models, suggesting potential for further development as anticancer agents.
Case Studies
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Compound A | Simple amide structure | Moderate enzyme inhibition |
| Compound B | Contains halogen substitutions | High cytotoxicity against cancer cells |
| This compound | Complex structure with diethylamino and sulfamoyl groups | Strong heparanase inhibition and antiviral activity |
Q & A
Basic: What are the recommended synthesis strategies for 4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide, and how can its purity be validated?
Answer:
The synthesis typically involves sequential coupling reactions:
Sulfonamide Formation: React 4-methylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Amide Coupling: Introduce the diethylamino-benzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 4-(diethylamino)benzoic acid.
Reduction: Reduce nitro groups (if present) using Pd/C and hydrogen.
Characterization Methods:
- Purity Validation: Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
- Structural Confirmation:
- NMR: Analyze and NMR for amine protons (δ 8.2–8.5 ppm) and sulfonamide S=O stretches (1350–1150 cm) in IR .
- Mass Spectrometry: ESI-MS should show [M+H] peaks matching the molecular weight (calculated: 465.52 g/mol).
Basic: How do functional groups in this compound influence its physicochemical properties?
Answer:
Key groups and their impacts:
- Diethylamino Group: Enhances lipophilicity (logP ~3.2), improving membrane permeability.
- Sulfonamide Linker: Provides hydrogen-bonding capacity (pKa ~10.5), critical for target binding.
- 4-Methylpyrimidine: Stabilizes π-π stacking interactions in enzyme active sites.
Methodological Insight:
- logP Measurement: Use shake-flask method with octanol/water partitioning .
- pKa Determination: Perform potentiometric titration in aqueous-organic solvents .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Strategies:
- Pyrimidine Modifications: Replace the 4-methyl group with halogens (e.g., Cl, F) to enhance electrophilic interactions.
- Sulfonamide Substitution: Introduce electron-withdrawing groups (e.g., CF) to improve metabolic stability.
Experimental Design:
- Computational Modeling: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase IX) to predict binding affinities.
- In Vitro Assays: Test derivatives for IC values in enzyme inhibition assays (e.g., fluorescence-based) .
Advanced: What mechanisms underlie its reported antimicrobial activity, and how can target specificity be validated?
Answer:
Proposed Mechanism:
Inhibition of bacterial dihydrofolate reductase (DHFR) via sulfonamide binding to the pterin-binding pocket, disrupting folate synthesis .
Validation Methods:
- Target Knockdown: Use CRISPR-Cas9 to silence DHFR in bacterial models and assess resistance.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K) to purified DHFR .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
Common Contradictions:
- Discrepancies in IC values due to assay conditions (e.g., pH, cofactors).
Resolution Strategies:
- Standardized Assays: Replicate studies under controlled conditions (e.g., 37°C, pH 7.4, 10% FBS).
- Dose-Response Curves: Use 8-point dilution series to minimize variability.
- Meta-Analysis: Pool data from multiple studies (e.g., RevMan software) to identify trends .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Answer:
Challenges:
- Low plasma concentrations (ng/mL range) due to high protein binding.
- Metabolite interference (e.g., hydroxylated derivatives).
Solutions:
- Sample Preparation: Solid-phase extraction (C18 cartridges) with 85% recovery.
- LC-MS/MS Quantification: Use MRM mode (m/z 466→214 transition) with deuterated internal standards .
Advanced: How can derivative design improve pharmacokinetic properties without compromising activity?
Answer:
Design Principles:
- Prodrug Approach: Esterify the benzamide to enhance oral bioavailability.
- Trifluoromethyl Substitution: Increase metabolic stability (t >6 hours) .
Synthetic Routes:
- Click Chemistry: Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition.
- Microwave-Assisted Synthesis: Reduce reaction times from 24h to 2h with 90% yield .
Basic: What safety and toxicity profiles should be prioritized in early-stage research?
Answer:
Key Assessments:
- Acute Toxicity: LD in rodents (OECD Guideline 423).
- hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC >10 µM).
- CYP Inhibition: Screen against CYP3A4/2D6 to predict drug-drug interactions .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand its applications?
Answer:
Emerging Uses:
- Metal-Organic Frameworks (MOFs): Incorporate the compound as a ligand for gas storage (e.g., CO adsorption).
- Polymer Composites: Enhance thermal stability (T >200°C) in high-performance materials .
Collaborative Methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
